2-Chloro-1,3-benzothiazole-6-carboxylic acid

Nucleophilic aromatic substitution Synthetic methodology Benzothiazole derivatization

Medicinal chemists pursuing kinase-targeted or CNS-penetrant libraries often encounter scaffolds lacking orthogonal synthetic handles, forcing multi-step protecting-group strategies. 2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS 3855-95-6) resolves this bottleneck with a C2-chlorine leaving group for clean SNAr diversification under mild conditions and a C6-carboxylic acid for direct amide coupling-enabling one-step parallel library synthesis. • XLogP3 3.1 places the scaffold within the optimal CNS penetration window (logP 1-4) for blood-brain barrier passive diffusion • ≥95% HPLC purity minimizes impurity-derived artifacts in SAR interpretation • Ambient-temperature shipping; multi-gram stock available for immediate global dispatch to BSL-2 laboratories.

Molecular Formula C8H4ClNO2S
Molecular Weight 213.64 g/mol
CAS No. 3855-95-6
Cat. No. B1369908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,3-benzothiazole-6-carboxylic acid
CAS3855-95-6
Molecular FormulaC8H4ClNO2S
Molecular Weight213.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)SC(=N2)Cl
InChIInChI=1S/C8H4ClNO2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
InChIKeyQLAKWSXVXQRGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1,3-benzothiazole-6-carboxylic acid: Core Properties and Scaffold Advantages


2-Chloro-1,3-benzothiazole-6-carboxylic acid (CAS 3855-95-6) is a versatile building block featuring a C2-chlorinated benzothiazole scaffold and a C6-carboxylic acid functional group [1]. Its molecular weight is 213.64 g/mol with an XLogP3 of 3.1, reflecting a moderately lipophilic character that balances permeability and aqueous solubility for lead optimization [2]. The 2-position chlorine serves as a critical synthetic handle for nucleophilic aromatic substitution, enabling efficient diversification into functionalized benzothiazole derivatives [3]. The C6-carboxyl group permits standard amide coupling and esterification reactions, making this compound a strategic intermediate for medicinal chemistry programs targeting kinase inhibition, antibacterial agents, and antimalarial scaffolds [4].

C2 Reactivity
Chlorine enables mild SNAr diversification with amines, thiols, and alcohols
C6 Reactivity
Carboxylic acid supports direct amide coupling for library synthesis
Scaffold Properties
Moderate lipophilicity balances permeability and solubility for lead optimization

Why 2-Chloro-1,3-benzothiazole-6-carboxylic acid Cannot Be Replaced


Substitution of 2-chloro-1,3-benzothiazole-6-carboxylic acid with non-chlorinated benzothiazole-6-carboxylic acids or regioisomeric analogs (e.g., 5-carboxylic acid derivatives) introduces critical liabilities in synthetic tractability and biological target engagement. The C2-chlorine is essential for nucleophilic aromatic substitution (SNAr) chemistry, enabling clean derivatization under mild conditions compared to hydrogen-bearing analogs which require harsh electrophilic substitution or metal-catalyzed cross-coupling for C2 functionalization [1]. Absence of the C6-carboxyl group eliminates a key vector for amide bond formation, while regioisomers such as 2-chlorobenzo[d]thiazole-5-carboxylic acid (CAS 1393576-38-9) alter the spatial orientation of the carboxyl moiety, potentially disrupting binding interactions with target protein pockets that have evolved selectivity for the 6-position substitution pattern . Furthermore, unsubstituted benzothiazole derivatives lack the chlorine-driven electronic modulation that enhances metabolic stability and modulates logP for improved pharmacokinetic profiles .

Non-chlorinated analog
Lacks efficient SNAr handle; C2 functionalization may require harsher metal-catalyzed methods, altering synthetic outcome and effort.
5-carboxylic acid regioisomer
Spatial orientation of the carboxyl group may disrupt binding interactions optimized for 6-substitution patterns in target proteins.
Scaffolds without C6 carboxyl
Absence of the carboxylic acid handle adds 2–3 synthetic steps for amide bond installation, increasing labor and reducing overall yield.

2-Chloro-1,3-benzothiazole-6-carboxylic acid: Performance Evidence


C2-Chlorine Enables Efficient SNAr Derivatization

The presence of the chlorine atom at the 2-position of the benzothiazole ring enables efficient nucleophilic aromatic substitution (SNAr) for functionalization, providing a clear synthetic advantage over the non-chlorinated benzothiazole-6-carboxylic acid scaffold [1]. The C2-chlorine functions as an activated leaving group, allowing direct displacement by nitrogen, oxygen, or sulfur nucleophiles under mild reaction conditions. This pathway avoids the harsh electrophilic conditions or transition metal-catalyzed cross-couplings required to functionalize the C2 position of unsubstituted benzothiazole-6-carboxylic acid, leading to improved yields and reduced byproduct formation [2].

C2 SNAr Derivatization
Head-to-head
Target: Direct SNAr with amines/thiols/alcohols under mild conditions. Comparator: Requires electrophilic substitution or metal catalysis.
Enables efficient derivatization for library synthesis
Based on cross-study synthetic methodology comparison
Nucleophilic aromatic substitution Synthetic methodology Benzothiazole derivatization

C6-Carboxylic Acid Enables Direct Amide Coupling

The presence of the carboxylic acid group at the 6-position permits direct amide bond formation via standard coupling reagents (e.g., HATU, EDCI, DCC) with primary or secondary amines, enabling efficient generation of structurally diverse 6-carboxamide libraries [1]. In contrast, non-carboxylated benzothiazole scaffolds such as unsubstituted benzothiazole (CAS 95-16-9) or 2-chlorobenzothiazole (CAS 615-20-3) lack this functional handle and require multi-step sequences to introduce a carboxylic acid equivalent before amide diversification. This difference typically adds 2–3 synthetic steps and reduces overall yield when starting from non-carboxylated comparators [2].

Amide Coupling Efficiency
Class-level
Target: 1-step direct coupling with amine. Comparator: 2–3 additional steps to install carboxyl; estimated 30–50% yield improvement (class-level).
Supports parallel synthesis and reduces labour per analog
Based on typical coupling efficiencies; actual results may vary by substrate
Amide bond formation Medicinal chemistry building blocks Benzothiazole library synthesis

Reliable HPLC Purity Benchmark

Commercial batches of 2-chloro-1,3-benzothiazole-6-carboxylic acid are routinely supplied with HPLC purity of 95.9% by area (typical value in batch Certificate of Analysis) . This specification provides a verifiable purity threshold for procurement and experimental reproducibility. While purity values for direct comparator compounds vary by vendor and lot, this established benchmark exceeds the minimum 95% threshold typically required for medicinal chemistry building blocks, reducing the risk of side reactions from impurities during amide coupling or SNAr diversification steps [1].

HPLC Purity
Lot attribute
95.9%
Exceeds typical ≥95% building block threshold; supports reproducible coupling
Batch COA value; verify current lot specification
Chemical purity Quality control Building block reliability

Balanced Lipophilicity for Blood-Brain Barrier Penetration

The predicted XLogP3 of 2-chloro-1,3-benzothiazole-6-carboxylic acid is 3.1, calculated by PubChem using the XLogP3 algorithm (release 2025.04.14) [1]. This value falls within the optimal lipophilicity range (logP 1–4) for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five guidelines. By comparison, benzothiazole-6-carboxylic acid lacking the C2-chlorine substitution has a lower XLogP3 of approximately 2.5 (class-level inference based on chlorine contribution of ~0.6–0.7 log units), which may reduce membrane permeability and CNS exposure potential [2].

Lipophilicity
Class-level
XLogP3: 3.1 (chlorinated) vs. ~2.5 (non-chlorinated analog, estimated)
Moderate lipophilicity may support CNS permeability and oral bioavailability studies
In silico prediction; experimental logP may differ
Lipophilicity Drug-likeness Physicochemical property

CLP Hazard Classification for Safe Handling

2-Chloro-1,3-benzothiazole-6-carboxylic acid is classified under the CLP (Classification, Labelling and Packaging) regulation as Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2 (H319: Causes serious eye irritation), and STOT SE Category 3 (H335: May cause respiratory irritation) [1]. This defined hazard profile enables procurement and laboratory safety officers to implement appropriate PPE and ventilation controls without relying on uncharacterized or assumed safety data. The availability of this regulatory classification reduces the administrative burden of hazard assessment compared to less well-characterized benzothiazole analogs lacking formal CLP or GHS classification [2].

Hazard Classification
Data to verify
H315, H319, H335 (Skin/Eye/Respiratory Irritation)
Pre-established CLP classification supports lab safety planning
Confirm labelling on received batch
Chemical safety Regulatory compliance Laboratory handling

2-Chloro-1,3-benzothiazole-6-carboxylic acid: Application Scenarios


BRAF V600E Inhibitor Library Generation

The C6-carboxylic acid functionality enables direct amide coupling with diverse amine building blocks, providing a one-step route to benzothiazole-6-carboxamide libraries. This application is supported by demonstrated synthesis of 2-acetamido,6-carboxamide substituted benzothiazoles as BRAFV600E inhibitors, where one analog (compound 22) showed promising antiproliferative activity across multiple assays [1]. The scaffold's XLogP3 of 3.1 positions it favorably for optimizing CNS penetration or maintaining cellular permeability in kinase-targeted programs [2].

Parallel SNAr Derivatization for SAR Studies

The C2-chlorine atom serves as an activated leaving group for nucleophilic aromatic substitution, enabling efficient parallel synthesis of 2-substituted benzothiazole-6-carboxylic acid derivatives. This chemistry allows diversification with amine, thiol, and alcohol nucleophiles under mild conditions without requiring transition metal catalysts or harsh electrophilic activation [1]. The 95.9% HPLC purity specification reduces the likelihood of impurity-derived artifacts in SAR interpretation, supporting reproducible biological testing across compound libraries [2].

Antibacterial and Antimalarial Scaffold Optimization

Benzothiazole-6-carboxylic acid derivatives have demonstrated activity as β-hematin formation inhibitors relevant to antimalarial drug discovery and as antibacterial agents targeting Gram-positive and Gram-negative organisms [1]. The C2-chlorine substitution modulates electronic properties and lipophilicity (XLogP3 = 3.1) to potentially enhance membrane permeability and target engagement compared to the non-chlorinated parent scaffold [2]. The established CLP hazard classification supports safe handling in BSL-2 laboratories conducting antimicrobial susceptibility testing [3].

CNS-Penetrant Lead Optimization

With an XLogP3 of 3.1, 2-chloro-1,3-benzothiazole-6-carboxylic acid falls within the optimal lipophilicity window (logP 1–4) for passive blood-brain barrier penetration [1]. This physicochemical property supports its selection as a core scaffold for CNS-targeted drug discovery programs, particularly those requiring a heteroaromatic core with synthetic handles for bidirectional optimization. The chlorine atom provides a site for further property tuning via SNAr chemistry, while the carboxylic acid enables conjugation to improve aqueous solubility or target engagement [2].

Application
Selection Property
Validation Focus
BRAF V600E Inhibitor Library
C6-carboxyl for amide coupling
Kinase selectivity and antiproliferative assays
Parallel SNAr SAR Studies
C2-chlorine as leaving group
Diversification scope and yield reproducibility
Antibacterial/Antimalarial Scaffold
Chlorine-modulated lipophilicity and electronic profile
β-hematin inhibition and MIC determinations
CNS-Penetrant Lead Optimization
Moderate lipophilicity for BBB penetration
Brain/plasma ratio and target occupancy studies

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